molecular formula C10H16N4O B3010616 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1601078-84-5

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No. B3010616
CAS RN: 1601078-84-5
M. Wt: 208.265
InChI Key: JFGHZVHVSATLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one” is a chemical compound with the molecular formula C10H16N4O . It has a molecular weight of 208.27 .

Scientific Research Applications

Comprehensive Analysis of the Scientific Research Applications of 5-Amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

The compound 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a derivative of 5-amino-pyrazoles, which are known for their versatility in organic and medicinal chemistry. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.

Synthesis of Heterocyclic Compounds: 5-Amino-pyrazoles serve as potent reagents for constructing a wide variety of heterocyclic compounds. They are particularly useful in synthesizing poly-substituted and fused heterocyclic compounds, which are crucial in drug development due to their biological activities .

Pharmaceutical Drug Design: The structural significance of nitrogen-based heterocycles, such as 5-amino-pyrazoles, is evident in drug design. Nearly 60% of small-molecule drugs approved by the FDA contain a nitrogen heterocycle, highlighting the importance of compounds like 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one in pharmaceuticals .

Development of Anticancer Agents: Components of the mitotic machinery, including signaling kinases like Aurora, PLK, and CDKs, are targeted using derivatives of 5-amino-pyrazoles to develop novel anticancer agents. These compounds have shown promise in clinical trials .

Antibacterial Agents: Recent studies have reported the use of 5-amino-pyrazole derivatives as potent antibacterial agents with a broad spectrum. This highlights the potential of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one in contributing to the development of new antibiotics .

Antifungal Activity: Some derivatives of 5-amino-pyrazoles have demonstrated antifungal activity. This suggests that 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one could be explored for its efficacy against fungal infections .

Agrochemical Industry: Due to their biological properties, 5-amino-pyrazoles have a long history of application in the agrochemical industry. They can be used to develop compounds with pesticidal or herbicidal activities .

Synthesis of Functional Materials: 5-Amino-pyrazoles are used in the synthesis of polymers, dyes, and other functional materials due to their versatile functionalities. This opens up possibilities for 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one in material science .

Binucleophile in Organic Synthesis: 5-Amino-pyrazoles can act as binucleophiles, participating in various organic reactions to create complex molecules. This property is essential for the synthesis of novel organic compounds with potential applications in multiple fields .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

5-amino-6-(2-ethylpyrazol-3-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-8(5-6-12-14)10-7(11)3-4-9(15)13-10/h5-7,10H,2-4,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGHZVHVSATLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.